Keap1-Nrf2-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Keap1-Nrf2-IN-17 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is significant in the field of cancer research due to its role in modulating the Keap1-Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress and electrophilic damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Keap1-Nrf2-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies or research institutions. general steps may include:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the core molecular structure.
Functional group modifications: Introduction of functional groups that enhance the compound’s binding affinity and specificity for Keap1.
Purification and characterization: Techniques such as chromatography and spectroscopy are used to purify and characterize the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Keap1-Nrf2-IN-17 primarily undergoes:
Oxidation: This reaction can modify the compound’s functional groups, potentially affecting its activity.
Reduction: This reaction can alter the compound’s electronic properties, influencing its binding affinity.
Substitution: This reaction can replace specific atoms or groups within the molecule, potentially enhancing its specificity for Keap1.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Typically, these products are derivatives of this compound with modified functional groups that may exhibit different biological activities.
Scientific Research Applications
Keap1-Nrf2-IN-17 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool to study the Keap1-Nrf2 interaction and its role in cellular defense mechanisms.
Biology: Investigated for its effects on cellular processes such as oxidative stress response and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases characterized by oxidative stress, including cancer, neurodegenerative diseases, and inflammatory conditions
Mechanism of Action
Keap1-Nrf2-IN-17 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and facilitates its ubiquitination and subsequent degradation. By inhibiting this interaction, this compound stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of cytoprotective genes. This activation enhances the cellular defense against oxidative stress and electrophilic damage .
Comparison with Similar Compounds
Similar Compounds
Phenyl bis-sulfonamide inhibitors: These compounds also inhibit the Keap1-Nrf2 interaction but may have different binding modes and pharmacological properties.
Indoline-based inhibitors: These compounds are structurally different but target the same pathway.
Uniqueness
Keap1-Nrf2-IN-17 is unique due to its specific binding affinity and mechanism of action, which may offer advantages in terms of efficacy and safety compared to other inhibitors. Its ability to modulate the Keap1-Nrf2 pathway makes it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C30H28N2O11S2 |
---|---|
Molecular Weight |
656.7 g/mol |
IUPAC Name |
2-[[3-(carboxymethoxy)-4-[carboxymethyl-(4-methylphenyl)sulfonylamino]naphthalen-1-yl]-(4-methylphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C30H28N2O11S2/c1-19-7-11-21(12-8-19)44(39,40)31(16-27(33)34)25-15-26(43-18-29(37)38)30(24-6-4-3-5-23(24)25)32(17-28(35)36)45(41,42)22-13-9-20(2)10-14-22/h3-15H,16-18H2,1-2H3,(H,33,34)(H,35,36)(H,37,38) |
InChI Key |
HSKNRAQRJUMEIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)C)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.